molecular formula C19H20BrN3O4 B2756858 1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894019-00-2

1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2756858
CAS No.: 894019-00-2
M. Wt: 434.29
InChI Key: SKMMBZRRWXAZKA-UHFFFAOYSA-N
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Description

    Starting Material: 4-Bromophenyl isocyanate

    Reaction: Nucleophilic addition of the pyrrolidinone to the isocyanate.

    Conditions: Solvent such as dichloromethane, room temperature.

  • Final Coupling:

      Reaction: Coupling of the intermediate with 3,4-dimethoxyphenylamine.

      Conditions: Catalysts such as palladium or copper, elevated temperatures.

  • Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions

    • Synthesis of Pyrrolidinone Core:

        Starting Material: 3,4-Dimethoxybenzaldehyde

        Reaction: Condensation with an appropriate amine to form an imine, followed by cyclization to yield the pyrrolidinone ring.

        Conditions: Acidic or basic catalysts, moderate temperatures.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

      Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

      Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

      Substitution: Nucleophiles such as amines or thiols; solvents like DMF or DMSO, elevated temperatures.

    Major Products:

      Oxidation Products: Quinones, carboxylic acids.

      Reduction Products: Alcohols, amines.

      Substitution Products: Various substituted phenyl derivatives.

    Scientific Research Applications

    1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

      Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

    Mechanism of Action

    The mechanism of action of 1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity, or interact with a receptor, modulating signal transduction pathways.

    Comparison with Similar Compounds

    • 1-(4-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
    • 1-(4-Fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
    • 1-(4-Methylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

    Comparison: Compared to its analogs, 1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile.

    Conclusion

    This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

    Properties

    IUPAC Name

    1-(4-bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H20BrN3O4/c1-26-16-8-7-15(10-17(16)27-2)23-11-14(9-18(23)24)22-19(25)21-13-5-3-12(20)4-6-13/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SKMMBZRRWXAZKA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Br)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H20BrN3O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    434.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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